Product packaging for 3-Phenylphenol(Cat. No.:CAS No. 580-51-8)

3-Phenylphenol

Cat. No.: B1666291
CAS No.: 580-51-8
M. Wt: 170.21 g/mol
InChI Key: UBXYXCRCOKCZIT-UHFFFAOYSA-N
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Description

Historical Overview of 3-Phenylphenol Research

Research into phenylphenols, including this compound, has a history rooted in understanding the properties and potential applications of this class of aromatic compounds. Early studies likely focused on their synthesis and basic chemical characteristics. While specific historical milestones for this compound research are not extensively detailed in the provided search results, the study of related compounds like 2-phenylphenol (B1666276) and its salts dates back at least to evaluations conducted in 1982 and 1987 by the IARC. iarc.fr These historical evaluations considered the production and uses of such compounds, including as chemical intermediates, fungicides, germicides, preservatives, and disinfectants. iarc.fr The broader context of historical chemical research often involves the investigation of naturally occurring substances and their synthetic counterparts to understand their structures and potential uses. thegoodscentscompany.com

Significance of this compound in Contemporary Chemical Science

This compound holds significance in contemporary chemical science through its various applications and its role as a subject of ongoing research. It is recognized as a sensitive colorimetric reagent for the analysis of uronic acids. Uronic acids are vital components of glycosaminoglycans, which are involved in numerous biological processes. smolecule.com The detection principle relies on the formation of a colored complex when this compound reacts with specific uronic acids under acidic conditions, with the color intensity being directly proportional to the uronic acid concentration. smolecule.com This allows for the quantification of uronic acid levels in various samples. smolecule.com

Furthermore, this compound has found application in proteomics research, specifically in protein precipitation. smolecule.comscbt.com Protein precipitation is a crucial step in proteomics workflows, which involve the large-scale study of proteins within a biological system. smolecule.com The mechanism involves this compound disrupting protein-water interactions, leading to proteins precipitating out of solution, thereby enabling researchers to isolate and purify specific proteins for further analysis. smolecule.com

Electropolymerization studies have also investigated this compound. Research has explored the anodic polymerization of this compound in different solvents like methyl isobutyl ketone and mesityl oxide. mdpi.comresearchgate.net These studies highlight the impact of the solvent on the polymerization process and the properties of the resulting polymeric layers. mdpi.com

Current Research Landscape and Future Directions for this compound

Current research involving this compound continues to explore its chemical behavior and potential applications. Studies are ongoing to understand its interactions at the molecular level. smolecule.com Research on the biological activity of this compound has primarily focused on its antimicrobial properties, showing antibacterial activity against various bacterial strains, suggesting its potential in disinfectants and preservatives. smolecule.com Its phenolic structure also contributes to antioxidant properties, which may have implications in health-related applications. smolecule.com

Electropolymerization of this compound remains an area of investigation, with studies examining the characteristics of the electrochemically formed polymers on electrode surfaces. mdpi.comresearchgate.net This research contributes to the development of modified electrodes for potential sensing applications. mdpi.com

Future directions for this compound research may involve a deeper exploration of its biological interactions, particularly its antimicrobial and antioxidant mechanisms. Further studies on its electrochemical properties and the development of advanced materials based on its polymers could also be promising avenues. Understanding its behavior in various chemical environments and developing novel synthetic routes could also be areas of future focus.

Data Table: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀O uni.lufishersci.no
Molecular Weight170.21 g/mol fishersci.nofishersci.no
CAS Number580-51-8 thegoodscentscompany.comfishersci.no
Melting Point75-80 °C (lit.) or 72.0-80.0 °C fishersci.no
Solubility in Water406.8 mg/L @ 25 °C (est) / slightly soluble thegoodscentscompany.comfishersci.no
logP (o/w)3.230 (est) thegoodscentscompany.com

Detailed Research Findings:

Uronic Acid Analysis: this compound is used as a colorimetric reagent for uronic acids. The method involves a reaction under acidic conditions, forming a colored complex whose intensity is proportional to the uronic acid concentration. smolecule.com This technique is applied in the analysis of components like galacturonic acid extracted from plant cell walls. cirad.fr

Protein Precipitation: In proteomics, this compound is utilized to precipitate proteins by disrupting protein-water interactions, facilitating their isolation and purification for subsequent analysis. smolecule.com

Electropolymerization: Studies on the anodic polymerization of this compound in methyl isobutyl ketone have shown deactivation of the platinum electrode, a process described as strong in the case of this compound. mdpi.com In contrast, using mesityl oxide as a solvent can lead to copolymerization due to the presence of a carbon-carbon double bond. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O B1666291 3-Phenylphenol CAS No. 580-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylphenol
Source PubChem
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InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022462
Record name 3-Phenylphenol
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Molecular Weight

170.21 g/mol
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CAS No.

580-51-8
Record name 3-Phenylphenol
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Record name 3-Hydroxybiphenyl
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Record name 3-PHENYLPHENOL
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Record name [1,1'-Biphenyl]-3-ol
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Record name 3-Phenylphenol
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Record name 3-Phenylphenol
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Record name 3-BIPHENYLOL
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Synthetic Methodologies for 3 Phenylphenol and Its Analogues

Classical Synthetic Routes to 3-Phenylphenol

Classical methods for synthesizing this compound typically involve reactions that build the biphenyl (B1667301) structure or modify existing aromatic systems. smolecule.com

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution can be employed in the synthesis of this compound. One approach involves the reaction of phenol (B47542) with phenyl halides under basic conditions. smolecule.com While simple aryl halides are generally unreactive to typical nucleophilic reagents, the presence of strongly electron-withdrawing groups, particularly in the ortho or para positions, can activate the ring towards nucleophilic aromatic substitution. libretexts.org This reaction often proceeds via an addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate. libretexts.org

Friedel-Crafts Alkylation Approaches for this compound

Friedel-Crafts alkylation is a classic method that can be adapted to introduce a phenyl group onto a phenolic structure. smolecule.com While the direct phenylation of phenol via Friedel-Crafts is not straightforward due to the directing effects of the hydroxyl group and potential for side reactions, related alkylation strategies on substituted phenols have been explored. For instance, studies have investigated the Friedel-Crafts alkylation of this compound itself with various alkylating agents like cyclohexanol (B46403) and 2-adamantanol, catalyzed by systems such as ZnCl₂/camphorsulfonic acid. researchgate.net These reactions can exhibit site-selectivity, favoring alkylation at the ortho position to the hydroxyl group. researchgate.netchemrxiv.org

Data from a study on the Friedel-Crafts alkylation of phenolic derivatives, including this compound, with unactivated secondary alcohols using a ZnCl₂/camphorsulfonic acid catalytic system are presented below. researchgate.net

Phenolic DerivativeAlkylating AgentCatalyst SystemYield (%)Citation
This compoundCyclohexanolZnCl₂/Camphorsulfonic Acid32 researchgate.net
This compound2-AdamantanolZnCl₂/Camphorsulfonic Acid64 researchgate.net

Another study explored synergistic Brønsted/Lewis acid catalyzed aromatic alkylation, where this compound was converted to alkylated products using reagents like di-tert-butylperoxide with FeCl₃ and trifluoroacetic acid. chemrxiv.orgrsc.org

Preparation from Resorcinol (B1680541) for m-Phenylphenol Synthesis

The synthesis of m-phenylphenol (this compound) can also be approached starting from resorcinol. One method involves heating resorcinol with bromobenzene (B47551) and an alkaline compound like potassium hydroxide (B78521) or potassium carbonate in the presence of a catalyst such as cuprous oxide. google.com This reaction is typically carried out at elevated temperatures, for example, around 188°C, in a closed system under an inert atmosphere like nitrogen. google.com The reaction mixture is then processed, often involving acidification and extraction, to isolate the m-phenylphenol product. google.com Conversions based on the limiting reactant, such as bromobenzene, and yields based on unrecovered starting material can be determined. google.com

An example procedure for the preparation of m-phenylphenol from resorcinol involved heating resorcinol, bromobenzene, cuprous oxide, and potassium hydroxide at 188°C for several hours, resulting in a conversion of bromobenzene and isolation of m-phenylphenol. google.com Another variation used potassium carbonate and water with cuprous oxide at a similar temperature range. google.com

Historically, the preparation of m-phenylphenol from resorcinol has been explored, recognizing the challenge of synthesizing meta-substituted phenols by typical methods due to the directing effects of substituents. byu.edu

Advanced Synthetic Strategies for this compound

More advanced synthetic strategies for constructing the biphenyl core of this compound often leverage transition-metal catalysis, particularly palladium.

Palladium-Catalyzed Coupling Reactions for Biphenyl Structures

Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biphenyl compounds. smolecule.comnih.gov The Suzuki-Miyaura coupling, which involves the reaction of aryl halides or pseudohalides with arylboronic acids in the presence of a palladium catalyst and a base, is a prominent example. google.comscielo.brresearchgate.netacs.org This method is effective for constructing biaryl subunits. scielo.br

Palladium-catalyzed coupling reactions can be used to synthesize biphenyls from aryl boronic acids and aryl halides like chlorinated or brominated aromatic hydrocarbons. google.com Nano palladium catalysts have been shown to be effective, allowing reactions to proceed without requiring anhydrous and oxygen-free conditions in some cases. google.com The Suzuki coupling of arylboronic acids with aryl bromides has been demonstrated as an effective method for synthesizing mononitrobiphenyls, indicating the applicability to substituted biphenyls. researchgate.net

Other palladium-catalyzed coupling reactions, such as the Hiyama coupling (using aryltrialkoxysilanes) and Sonogashira coupling (using terminal alkynes), have also been employed in the synthesis of biaryl structures. mdpi.com Sequential reactions involving non-transition metal-catalyzed steps followed by palladium-catalyzed cross-coupling have been developed for the synthesis of substituted biaryls. nih.gov

Base-Mediated Cyclization Reactions in Hydroxybiaryl Synthesis

Base-mediated reactions, including cyclization processes, can be utilized in the synthesis of hydroxybiaryl structures. While the search results did not provide a direct, specific example of a base-mediated cyclization solely for the synthesis of this compound itself, base-mediated cyclization reactions are known in organic synthesis for forming cyclic systems, including those that could potentially be part of a route to hydroxybiaryls or related compounds. acs.orgresearchgate.netrsc.org

For example, base-mediated oxygenative [3+3] benzannulation reactions have been reported for the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes and γ-phosphonyl crotonates, using atmospheric oxygen as an oxidant. acs.orgresearchgate.net This demonstrates the principle of using a base to mediate a cyclization that results in a substituted hydroxybiaryl structure. While the product is not this compound, the methodology highlights the potential of base-mediated approaches in constructing this class of compounds.

Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes

Transition-metal-free methods for the hydroxylation of aryl halides and nitroarenes offer attractive alternatives to traditional metal-catalyzed reactions, often providing simpler procedures and avoiding potential metal contamination. Recent research has explored the use of hydroxide surrogates and radical pathways for these transformations.

One approach involves the use of oxime-based reagents as hydroxide surrogates for the transition-metal-free hydroxylation of aryl halides. rsc.orgwhiterose.ac.ukwhiterose.ac.uk This method can convert aryl halides, including fluorides, chlorides, bromides, and iodides, into phenols under relatively simple conditions. rsc.org Mechanistic studies suggest a radical-nucleophilic substitution (SRN1) chain mechanism is operative in some of these transformations. rsc.orgwhiterose.ac.uk While many functional groups can be tolerated, the success of the reaction can be influenced by the position and electronic nature of substituents on the aryl halide. whiterose.ac.uk

Similarly, transition-metal-free denitrative hydroxylation protocols have been developed for converting nitroarenes directly into phenols in a single step. chemrxiv.orgwhiterose.ac.ukresearchgate.netresearchgate.net This offers a more concise route compared to conventional multi-step sequences that involve reduction, diazotization, and substitution. chemrxiv.orgwhiterose.ac.uk Studies indicate that unactivated nitroarenes can undergo substitution via an electron-catalyzed radical-nucleophilic substitution (SRN1) chain mechanism. chemrxiv.orgwhiterose.ac.ukresearchgate.net The fragmentation of nitroarene radical-anions to generate aryl radicals is suggested to play a role in this process. whiterose.ac.uk For example, the reaction of an electronically unactivated 4-nitrophenyl with a specific oxime reagent and KOH in anhydrous DMSO at 85 °C for 18 hours under nitrogen has been shown to yield the corresponding phenol in good yield. chemrxiv.org

Detailed research findings on the transition-metal-free hydroxylation of nitroarenes have demonstrated the effectiveness of pyrrole-based oximes as hydroxylating agents. researchgate.net

Stereoselective and Regioselective Synthesis of this compound Derivatives

Stereoselective and regioselective synthesis are crucial for obtaining desired isomers of this compound derivatives with specific structural arrangements. Achieving selectivity in chemical reactions is a significant area of research in organic chemistry. ethz.ch

While general methods for stereoselective and regioselective synthesis exist for various compound classes ccspublishing.org.cnnih.govmdpi.commdpi.comsemanticscholar.org, specific examples directly detailing the stereoselective or regioselective synthesis of this compound derivatives are less commonly highlighted in broad overviews. However, the principles of stereocontrol and regiocontrol, often involving the use of chiral reagents or catalysts, or carefully controlled reaction conditions, are applicable to the synthesis of substituted this compound compounds. ethz.ch

Regioselective functionalization of aromatic rings can be achieved through various strategies, including directed ortho-metalation or the use of specific catalysts that favor substitution at a particular position. For instance, studies on the regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over a Pd/C catalyst demonstrate how reaction conditions and catalyst choice can influence the selectivity towards the hydrogenation of one phenyl ring over the other. researchgate.net Although this example pertains to a different isomer, the underlying principles of achieving regioselectivity through catalyst design and reaction control are relevant to the synthesis of this compound derivatives.

The synthesis of complex molecules often requires a sequence of reactions where each step proceeds with high stereo- and regioselectivity to build the desired structure. ethz.chsemanticscholar.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Sustainable and green chemistry approaches aim to minimize the environmental impact of chemical synthesis by reducing or eliminating the use and generation of hazardous substances. igitsarang.ac.in These principles are increasingly being applied to the synthesis of various chemicals, including phenolic compounds.

Key aspects of green chemistry relevant to this compound synthesis include the use of environmentally friendly solvents (or solvent-free conditions), the development of catalytic methods that reduce waste, and the design of energy-efficient processes. igitsarang.ac.in

Mechanochemical synthesis, which involves using mechanical force to drive chemical reactions, has emerged as a promising green chemistry technique. researchgate.netacs.org This approach can reduce or eliminate the need for solvents and can lead to increased reaction rates and yields. researchgate.net For example, mechanochemistry has been applied to the synthesis of a compound involving the alkylation of 2-phenylphenol (B1666276), demonstrating its potential for developing more sustainable synthetic routes to related biphenyl derivatives. acs.org The study highlighted how milling conditions could improve yields and significantly reduce reaction times compared to traditional solution-based methods, while also minimizing the use of organic solvents and avoiding chromatography for purification in certain steps. researchgate.netacs.org

The development of transition-metal-free methods, as discussed in Section 2.2.3, also aligns with green chemistry principles by avoiding the use of potentially toxic or expensive metal catalysts. rsc.orgwhiterose.ac.ukwhiterose.ac.ukchemrxiv.orgwhiterose.ac.ukresearchgate.netresearchgate.net Furthermore, utilizing abundant and easily prepared feedstocks like nitroarenes in one-step conversions to phenols contributes to step economy and reduces waste generated in multi-step sequences. chemrxiv.orgwhiterose.ac.uk

Another area of sustainable synthesis involves the use of water as a solvent for reactions that are traditionally carried out in organic media. acs.orgrsc.org For instance, Suzuki cross-coupling reactions, which are widely used for forming carbon-carbon bonds, including those in biaryl compounds like phenylphenols, can be conducted in water under palladium catalysis. acs.orgrsc.org While the provided search results specifically mention the synthesis of 4-phenylphenol (B51918) via a Suzuki reaction in water as a green chemistry example acs.org, the principle of aqueous-phase coupling reactions is relevant for developing sustainable routes to this compound as well.

The development of efficient and selective catalytic systems, even those involving metals, can also be considered a green chemistry approach if they lead to reduced catalyst loading, milder reaction conditions, and improved atom economy. igitsarang.ac.in However, the focus here is on approaches that specifically minimize environmental impact.

Chemical Reactivity and Mechanistic Studies of 3 Phenylphenol

Reaction Mechanisms of 3-Phenylphenol

The reactivity of this compound is often dictated by the interplay between its structural features and the reaction conditions. Studies have explored several key mechanistic pathways involving this compound and its derivatives.

Excited-State Proton Transfer (ESPT) in this compound Photochemistry

Excited-state proton transfer (ESPT) is a fundamental process in the photochemistry of phenols and related compounds. While 2-phenylphenol (B1666276) has been shown to undergo excited-state intramolecular proton transfer (ESIPT) from the phenolic OH to a carbon atom of the adjacent aromatic ring to generate an o-quinone methide, this compound does not exhibit this specific intramolecular proton transfer pathway as readily. psu.educapes.gov.brnih.gov However, studies on phenylphenol derivatives, including meta derivatives structurally related to this compound, have demonstrated water-mediated ESPT from the phenol (B47542) OH in the excited state. This process can be coupled with subsequent reactions, such as the expulsion of a leaving group, to form reactive intermediates like quinone methides. researcher.lifeacs.org The efficiency of ESPT and solvent-assisted proton transfer in related compounds is influenced by the population of reactive conformers in the ground state. acs.org ESPT is a process where a proton is transferred from one molecule to another in the excited state, often leading to the formation of a tautomer. mdpi.com

Quinone Methide Formation from this compound Derivatives

Quinone methides (QMs) are reactive intermediates that can be generated from phenolic compounds, including phenylphenol derivatives, often through photochemical pathways. psu.eduresearcher.lifeacs.org Research indicates that meta-substituted phenylphenol derivatives, which share the substitution pattern of this compound, can undergo photodehydration processes in aqueous solutions to form quinone methides. researcher.lifeacs.org This formation can occur via water-mediated ESPT from the phenolic hydroxyl group, followed by the elimination of a water molecule or another leaving group. researcher.lifeacs.org While the direct formation of a quinone methide from this compound itself through ESIPT to a ring carbon is not as efficient as in the ortho isomer, the study of its derivatives provides insights into potential pathways for QM generation. psu.educapes.gov.brnih.gov Quinone methides are characterized by a cyclohexadiene structure with a carbonyl and an exocyclic double bond, and they are known to be electrophilic Michael acceptors that react readily with nucleophiles. wikiwand.com

Oxidation and Reduction Pathways of this compound

Phenolic compounds, including this compound, are susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones or other derivatives. smolecule.com The specific oxidation pathways depend on the oxidizing agent and reaction conditions. While detailed studies on the specific oxidation and reduction pathways of this compound were not extensively found in the provided search results, research on related phenolic compounds and phenylpropene derivatives indicates that oxidation can occur at the aromatic ring or at unsaturated bonds, leading to various products like aldehydes, carboxylic acids, and epoxides. rsc.org The oxidation of 2-phenylphenol, an isomer, has been studied in the context of biodegradation, showing transformation to products like 2,3-dihydroxybiphenyl. researchgate.net Photosensitized oxidation, involving excited photosensitizers, can also lead to the degradation of phenolic compounds like this compound through mechanisms involving singlet oxygen or superoxide (B77818) radical anions. mdpi.com

Electropolymerization of this compound Isomers

Electropolymerization is a process where monomers are polymerized electrochemically, typically on an electrode surface. The electropolymerization of the three phenylphenol isomers (2-phenylphenol, this compound, and 4-phenylphenol) has been investigated. mdpi.comnih.govresearchgate.netresearchgate.net Studies have shown differences in the electropolymerization behavior of these isomers depending on the solvent used. mdpi.comnih.govresearchgate.netresearchgate.net For example, in methyl isobutyl ketone, the cyclic voltammograms showed deactivation of the platinum electrode for all three isomers, with this effect being particularly strong for this compound. mdpi.comresearchgate.netresearchgate.net This deactivation was attributed to the swelling of the organic deposits formed on the electrode surface, which is more pronounced for the bulky phenylphenols, especially in ketone solvents. researchgate.net The nature of the solvent, such as the presence of a carbon-carbon double bond in mesityl oxide compared to methyl isobutyl ketone, can significantly influence the electropolymerization reactions and the properties of the resulting polymer films. mdpi.comnih.govresearchgate.net

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo various derivatization reactions, characteristic of phenols. These reactions are often employed to modify the properties of the compound, such as increasing its volatility for analytical purposes or introducing new functional groups. Common derivatization strategies for phenolic hydroxyl groups include esterification with carboxylic acids and ether formation with alcohols in the presence of acid catalysts. smolecule.com Acyl chlorides are also used as derivatizing reagents for phenolic hydroxyl groups, particularly in analytical methods like HPLC-fluorescence, allowing for mild and rapid derivatization. researchgate.net Derivatization can be necessary for the analysis of phenolic compounds in complex matrices, for instance, prior to gas chromatography (GC) analysis. greyhoundchrom.com The reactivity of the hydroxyl group can sometimes compete with reactions on the aromatic ring, and controlling regioselectivity in derivatization and substitution reactions on phenols can be challenging. rsc.org

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry plays a significant role in understanding the intricate reaction mechanisms involving this compound (PubChem CID: 11381), particularly in exploring pathways and intermediates that may be challenging to observe experimentally. These theoretical approaches, including Density Functional Theory (DFT) calculations, provide insights into potential energy surfaces, transition states, and the energetics of various reaction pathways. mdpi.comresearchgate.net

Studies utilizing computational methods have contributed to understanding the reactivity of phenylphenols, including this compound, in various contexts. For instance, theoretical calculations have been employed to investigate the mechanisms of reactions involving phenyl radicals, which are relevant to the formation and transformation of phenyl-substituted compounds. rsc.orgrsc.orgnih.gov While some computational studies focus on the broader class of phenolic compounds or related biphenyl (B1667301) structures, the principles and methodologies applied are often transferable to understanding the specific reactivity of this compound. rsc.orgucm.es

Computational studies can help elucidate the feasibility of different reaction pathways by calculating activation energies and reaction free energies. This is particularly valuable for complex reactions where multiple intermediates and transition states might be involved. For example, theoretical calculations have been used to study the mechanisms of radical association reactions that can lead to the formation of phenyl-containing species. rsc.orgrsc.orgnih.gov These studies often involve sophisticated levels of theory and basis sets to accurately describe the electronic structure and energetics of the involved species. rsc.orgrsc.org

Furthermore, computational chemistry can assist in understanding the influence of substituents and reaction conditions on the preferred reaction pathways and product distributions. Although direct computational studies specifically detailing this compound's reaction mechanisms are not extensively highlighted in the provided search results, the application of techniques like DFT to related phenolic compounds and radical reactions demonstrates the potential of these methods for gaining deeper mechanistic understanding of this compound's transformations. researchgate.netrsc.org

One area where computational studies are particularly valuable is in the investigation of photochemical reactions. irb.hr The photochemical excitation of phenylphenols can lead to the formation of reactive intermediates such as quinone methides (QMs) or zwitterions. irb.hr Computational chemistry can help characterize the excited states, predict the pathways for excited-state proton transfer or other photoreactions, and determine the structures and stabilities of transient intermediates. irb.hr While the provided text mentions photochemical excitation of this compound leading to zwitterionic structures that react with nucleophiles, detailed computational studies specifically on the mechanism of this zwitterion formation or subsequent reactions are not explicitly provided with computational data tables. irb.hrsmolecule.com

Computational methods, such as those based on Density Functional Theory (DFT), are widely used to model reaction pathways and determine the energetics of transition states and intermediates. mdpi.comresearchgate.netuio.no These calculations can provide data on energy barriers and reaction profiles, which are crucial for understanding reaction kinetics and mechanisms. rsc.orgrsc.orgnih.gov

Relative Energies of Intermediates and Transition States: Calculated energy differences between reactants, intermediates, transition states, and products along a reaction pathway.

Optimized Geometries: The calculated three-dimensional structures of all species involved in the reaction.

Vibrational Frequencies: Used to confirm whether a stationary point is an intermediate (all real frequencies) or a transition state (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

Reaction Barriers: The energy difference between a reactant or intermediate and the highest energy transition state leading to the next step in the reaction.

These computational outputs collectively provide a detailed picture of how a reaction is likely to proceed at the molecular level.

Example Data Representation (Illustrative - Data not directly from search results for this compound):

While specific data for this compound is not available, a hypothetical example of how computational data might be presented for a reaction step involving a phenolic compound is shown below.

SpeciesDescriptionCalculated Energy (kcal/mol, Relative)
ReactantPhenolic compound0.0
Transition State 1C-H activation25.5
Intermediate 1Radical species10.2
Transition State 2Radical coupling5.8
ProductFunctionalized phenol-15.1

The application of computational chemistry, particularly DFT, is a powerful tool for complementing experimental studies and providing a deeper understanding of the complex reaction mechanisms that this compound can undergo. mdpi.comresearchgate.netuio.no Future computational studies focused specifically on this compound would be invaluable in fully elucidating its reactivity and reaction pathways.

Spectroscopic Characterization and Analytical Methodologies for 3 Phenylphenol

Chromatographic Methods for 3-Phenylphenol Detection

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and detection of this compound, often coupled with selective detectors like UV absorbance detectors.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Phenylphenols

HPLC with UV detection is a common method for analyzing phenolic compounds, including this compound and its isomers. This technique separates the compounds based on their interaction with a stationary phase and a mobile phase, and they are detected by their absorbance in the ultraviolet region of the electromagnetic spectrum.

A method utilizing HPLC-UV operating at 280 nm has been developed for the simultaneous determination of phenol (B47542), several chlorophenols, and three phenylphenols, including this compound, in tap water. scirp.orgscirp.orgresearchgate.net The HPLC system typically includes a pump, an injection valve, a UV detector, and a column. scirp.orgscirp.orgresearchgate.net A Cholester column (150 × 3.0 mm i.d., 5 μm particles) was used in one study, with a mobile phase consisting of acetonitrile (B52724) and Milli-Q water containing trifluoroacetic acid. scirp.orgscirp.org The flow rate was set at 0.43 mL/min. scirp.org

Calibration plots for this method were linear over a range of 0.02 to 0.9 mg/L for the analyzed compounds, with correlation coefficients (r²) of ≥0.9928. scirp.orgscirp.orgresearchgate.net The lower limits of detection ranged from 0.006 to 0.05 mg/L, with the detection limit for this compound reported as 0.01 mg/L (equivalent to 125 pg in absolute amount). scirp.org Precision and accuracy studies showed intra-day and inter-day assay reproducibility with standard deviations typically below 12.0% and recoveries between 87.5% and 105.2%. scirp.orgscirp.org

While HPLC-UV at 274 nm is generally preferred for relatively clean samples of phenols, other detection methods like electrochemical or fluorescence detection can also be employed depending on the sample matrix and required sensitivity. epa.gov Another study on the determination of o-phenylphenol in lemons used HPLC-UV detection at 254 nm. nih.gov

Pre-column Derivatization Techniques in HPLC Analysis

Pre-column derivatization is often employed in HPLC analysis of phenols to improve their detectability, particularly when using UV or fluorescence detectors, and can also enhance selectivity and potentially simplify sample clean-up. scirp.orgscirp.org This involves chemically reacting the analyte with a reagent before injection into the HPLC system to form a derivative with more favorable chromatographic or detection properties.

For the analysis of phenol and phenylphenols, including this compound, in tap water, pre-column derivatization with 4-nitrobenzoyl chloride (4-NB-Cl) has been successfully implemented. scirp.orgscirp.orgresearchgate.net The derivatization reaction was carried out in a borate (B1201080) buffer at pH 8.5 and 50°C for 1 minute. scirp.orgscirp.orgresearchgate.net This derivatization scheme allows for the simultaneous determination of several phenolic compounds. scirp.orgscirp.org The resulting 4-nitrobenzoyl derivatives were well separated using HPLC-UV at 280 nm. scirp.orgscirp.org

Other derivatization reagents have also been explored for the analysis of phenylphenols and related compounds. For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole and 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) have been used for analyzing phenylphenols in cosmetic and environmental samples with UV and fluorescence detection, respectively. scirp.orgnih.gov While some reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole can be expensive and may not be applicable to all phenylphenol isomers, derivatization with 4-NB-Cl offers a simpler approach for the simultaneous determination of phenol, chlorophenols, and phenylphenols. scirp.orgscirp.org The derivatization reaction with 4-NB-Cl was found to reach completion rapidly, within 0.5 to 1 minute. scirp.org

Spectroscopic Techniques for this compound Identification and Quantification

Spectroscopic methods provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy of this compound and its Derivatives

Infrared (IR) spectroscopy is a technique used to identify functional groups and structural features of a molecule by analyzing its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Spectra for this compound are available, including FTIR spectra obtained using techniques like capillary cell (melt) and ATR-IR. nih.gov Vapor phase IR spectra have also been recorded. nih.gov These spectra show absorption patterns that are unique to this compound, allowing for its identification. nih.govthermofisher.com For example, the presence of the hydroxyl group (-OH) typically results in a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while C=C stretching vibrations in the aromatic rings are observed between 1450 and 1650 cm⁻¹. C-O stretching vibrations are also expected. The specific positions and intensities of these bands provide a spectroscopic fingerprint for this compound.

IR spectra are also used to confirm the identity and purity of this compound. thermofisher.com For instance, a conformity test based on the infrared spectrum is listed as a specification for this compound. thermofisher.com While specific detailed peak assignments for this compound were not extensively found in the immediate search results, general principles of IR spectroscopy applied to substituted phenols and biphenyls would govern its spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR spectra for this compound are available, providing information about the different types of hydrogen atoms in the molecule and their chemical environments. chemicalbook.com These spectra typically show signals (peaks) at specific chemical shifts (δ values) and with certain splitting patterns (multiplicity) and integrations, which correspond to the different protons in the two phenyl rings and the hydroxyl group. For example, the phenolic proton (-OH) usually appears as a singlet, while the aromatic protons give rise to complex multiplets due to coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the biphenyl (B1667301) structure and the carbon directly attached to the hydroxyl group. nih.gov The chemical shifts of these carbon signals are influenced by the electron density around each carbon atom, which is affected by the presence of the hydroxyl group and the conjugation between the two phenyl rings.

NMR data, including chemical shifts and spin-spin coupling constants, are valuable for confirming the structure of this compound and differentiating it from its isomers (2-phenylphenol and 4-phenylphenol), which would exhibit different NMR spectral patterns due to the different position of the hydroxyl group. chemicalbook.comnp-mrd.org

UV-Visible Spectroscopy in this compound Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for quantifying compounds that have chromophores, which are structural features that absorb UV-Vis light. Phenolic compounds, with their aromatic rings and the presence of the hydroxyl group, exhibit characteristic UV-Vis absorption spectra.

UV-Vis spectra for this compound are available. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region due to the π-π* electronic transitions within the aromatic rings and potentially n-π* transitions involving the oxygen atom of the hydroxyl group. The position and intensity of these absorption bands are influenced by the molecular structure and the solvent. UV-Vis spectroscopy can be used for the quantitative analysis of this compound by measuring the absorbance at a specific wavelength (often the wavelength of maximum absorbance, λmax) and relating it to the concentration using the Beer-Lambert Law.

Mass Spectrometry for this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₁₀O), the exact mass is 170.0732 Da, and its molecular weight is approximately 170.21 g/mol . smolecule.comfishersci.ca

Analysis of 4-phenylphenol (B51918), an isomer of this compound, by mass spectrometry has shown characteristic peaks at m/z 170, 141, and 115, corresponding to specific fragment ions chegg.com. While specific fragmentation data for this compound was not extensively detailed in the search results, the molecular ion peak would be expected at m/z 170. Predicted collision cross-section values for various adducts of this compound have been calculated, including [M+H]⁺ at 133.7 Ų, [M+Na]⁺ at 141.8 Ų, and [M-H]⁻ at 139.5 Ų uni.lu. These values are useful for ion mobility-mass spectrometry applications. Studies on the mass fragmentation of related phenolic compounds, such as chlorophenols and hydrazones, highlight the complexity of fragmentation pathways and the use of techniques like tandem mass spectrometry (MS/MS) to distinguish structural isomers and elucidate fragmentation patterns researchgate.netresearchgate.net. Derivatization can also be employed to improve the detection of phenols by mass spectrometry doi.org.

Colorimetric Assays Utilizing this compound

This compound is utilized as a colorimetric reagent in various analytical assays, primarily for the detection and quantification of specific chemical species.

This compound as a Reagent for Uronic Acid Detection

This compound acts as a sensitive colorimetric reagent for the detection and quantification of uronic acids. smolecule.com Uronic acids are key components of glycosaminoglycans and pectins, playing significant roles in various biological processes and plant cell walls. smolecule.comnih.govcirad.fr

The detection principle involves the reaction of this compound with specific uronic acids under acidic conditions, typically in the presence of concentrated sulfuric acid and often with sodium tetraborate. smolecule.comnih.govcirad.fractapol.net This reaction leads to the formation of a colored complex, the intensity of which is directly proportional to the concentration of the uronic acid in the sample. smolecule.com The absorbance of the resulting colored solution is commonly measured spectrophotometrically, often at wavelengths around 515 nm or 525 nm. cirad.fractapol.netmdpi.com

Historically, this compound was introduced as a more sensitive reagent for uronic acid determination compared to earlier methods sci-hub.ru. It offers advantages such as reacting with uronic sugars at room temperature, thus eliminating a second heating step that can increase browning caused by interfering sugars trentu.ca. While sensitive, studies have compared this compound to other chromogenic reagents like carbazole (B46965) and 3,5-dimethylphenol (B42653) for uronic acid estimation in the presence of neutral sugars. Some research indicates that 3,5-dimethylphenol may offer higher specificity and selectivity over this compound in such complex samples, although this compound is still considered a sensitive reagent sci-hub.ruresearchgate.netnih.gov. Gas-liquid chromatography (GLC) is often considered the most precise method for uronic acid and monosugar estimation, despite being more time-consuming than colorimetric assays researchgate.netnih.gov.

The method involving this compound for uronic acid determination is widely applied in the analysis of polysaccharides from various sources, including bacterial extracellular polysaccharides and plant materials like fruit extracts. nih.govactapol.netmdpi.com For example, it has been used to quantify galacturonic acid content in pectin (B1162225) extracts cirad.fractapol.net. The procedure typically involves hydrolyzing the polysaccharide sample with acid, followed by reaction with the this compound reagent and subsequent spectrophotometric measurement. nih.govcirad.fractapol.net Careful control of reaction conditions, such as temperature and reaction time, is crucial for accurate results and to minimize interference from neutral sugars. nih.govactapol.netsci-hub.ru

Data from studies utilizing the this compound assay demonstrate its application in quantifying uronic acids in biological samples. For instance, it has been used to estimate galacturonic acid content in polysaccharides from Tinospora sinensis and Impatiens species. mdpi.comresearchgate.netnih.gov While specific quantitative data tables from these studies were not directly extractable in a format suitable for interactive tables here, the research findings confirm the utility of the this compound assay in determining uronic acid content in complex biological matrices.

Biological Activities and Biochemical Interactions of 3 Phenylphenol

Antimicrobial and Biocidal Properties of 3-Phenylphenol

This compound has been primarily studied for its antimicrobial properties, demonstrating efficacy against a range of microorganisms. smolecule.comguidechem.com Its biocidal activity makes it a candidate for use in disinfectants and preservatives. smolecule.comguidechem.com The antimicrobial action is believed to involve the disruption of microbial cell membranes, ultimately leading to cell death. smolecule.com

Antibacterial Efficacy and Mechanisms

Studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. smolecule.com The precise mechanism is not fully elucidated, but it is understood to involve the disruption of the bacterial cell membrane. smolecule.com Phenolic compounds, in general, are known to inhibit microbial growth by denaturing proteins and disrupting membranes. lumenlearning.com This disruption can lead to increased cell permeability and leakage of cytoplasmic contents. iastate.edu

Fungistatic and Antifungal Activities

Derivatives of this compound have shown fungistatic and antifungal activities. rsc.org While o-phenylphenol (a structural isomer) is known to be highly toxic to some fungi and its derivatives, particularly chlorinated compounds, have been used to treat materials against fungi and protect crops tandfonline.com, research specifically on this compound's fungistatic and antifungal mechanisms is also relevant. Fungistatic activity can involve inhibiting fungal growth without necessarily killing the organism. google.com Studies on related phenylphenol derivatives suggest that factors such as reactivity, permeability, steric effects, and metabolic activation of the compound are responsible for their fungistatic activity. tandfonline.com For instance, o-phenylphenol (sodium salt) has been shown to inhibit the germination and appressorium formation of certain fungal conidia. up.ac.za

Antioxidant Properties and Mechanisms of this compound

The phenolic structure of this compound contributes to its antioxidant properties. smolecule.com Phenolic compounds are widely recognized for their antioxidant capabilities, primarily due to their ability to neutralize reactive oxygen species (ROS). jscholaronline.org This is often attributed to their redox properties and their capacity to scavenge various reactive species, such as superoxide (B77818), hydroxyl, and peroxyl radicals. jscholaronline.org They can also act as chain breakers in oxidation processes. jscholaronline.org The antioxidant activity of phenolic compounds is closely related to the arrangement and presence of hydroxyl groups on their aromatic rings. ulisboa.pt While specific detailed mechanisms for this compound are still under investigation, the general principles of phenolic antioxidants, including free radical scavenging and inhibition of oxidative reactions, are likely applicable. guidechem.com

Enzymatic and Cellular Interactions of this compound

Research on the interaction studies involving this compound has highlighted its effects on biological systems, particularly its interactions with cellular membranes and enzymes. smolecule.com These interactions can potentially influence metabolic pathways within microorganisms. smolecule.com

Disruption of Microbial Cell Membranes

A key mechanism attributed to the antimicrobial action of this compound is the disruption of microbial cell membranes. smolecule.com This disruption can lead to cell death. smolecule.com Phenolic compounds in general are known to interfere with membrane integrity, causing increased permeability and leakage of essential cellular components. lumenlearning.comiastate.edu This can be a result of the partitioning of the compound into the hydrophobic interior of the membrane and interactions with membrane proteins and lipids. mdpi.comiastate.edu

Interaction with Cellular Enzymes and Metabolic Pathways

Studies suggest that this compound can interact with cellular enzymes and potentially influence metabolic pathways. smolecule.com While the exact nature of these interactions requires further research, the disruption of essential metabolic processes is a common mechanism for antimicrobial agents. For instance, some phenolic compounds can denature proteins, including enzymes, thereby inhibiting cellular metabolism. lumenlearning.comiastate.edu The interaction with enzymes could disrupt specific biochemical reactions necessary for microbial survival and growth. opentextbc.ca Research on the metabolic pathways of related compounds like o-phenylphenol in microorganisms shows complex degradation processes involving several enzymatic steps, suggesting that phenylphenols can enter and affect microbial metabolic networks. researchgate.netnih.gov

Protein Precipitation in Proteomics Research

Protein precipitation is a fundamental step in proteomics workflows, enabling the isolation and purification of proteins from complex biological samples for downstream analysis, such as mass spectrometry. This compound has been identified as a compound that can be utilized for protein precipitation. Its mechanism involves disrupting protein-water interactions, which leads to proteins precipitating out of the solution. This process allows researchers to effectively isolate and purify specific proteins of interest. smolecule.com Other protein precipitation techniques commonly used in proteomics include methods employing organic solvents like acetone (B3395972) or methanol-chloroform, as well as acid and salt precipitation. mdpi.com, For instance, methanol-chloroform precipitation, introduced as an efficient method for precipitating and concentrating dilute samples, including membrane proteins, involves a specific ratio of methanol (B129727), chloroform, and water, followed by the addition of more methanol to pellet the protein. mdpi.com Acetone precipitation is another simple technique, typically involving the addition of cold acetone to achieve an 80% concentration. mdpi.com, Phenol (B47542) extraction has also been used for protein recovery in proteomic analysis workflows. researchgate.net

Endocrine Activity and Related Studies of Phenylphenols

Phenylphenols, including this compound, have been reported to affect the endocrine system, exhibiting both estrogenic and antiandrogenic activities. bibliotekanauki.pl, nih.gov The extent of hydroxylation and the position of the hydroxyl function play a significant role in determining their endocrine activity. nih.gov Studies have indicated that the estrogenicity of phenylphenols is strongly dependent on the position of the hydroxyl group, with the activity increasing in the order ortho- < meta- < para-phenylphenol. bibliotekanauki.pl Evidence suggests in vitro and in vivo endocrine activity for 2-phenylphenol (B1666276), leading to its listing as a potential endocrine-disrupting chemical. industrialchemicals.gov.au The endocrine-disrupting effects of various compounds, including phenylphenols and bisphenols like BPA, have been a subject of extensive research due to their potential impact on reproductive and developmental health. researchgate.net, noaa.gov

Androgenic and Anti-androgenic Effects

Several phenyl derivatives, including 3-hydroxyphenylphenol (this compound), have demonstrated anti-androgenic activity. nih.gov Research on 4-nitro-3-phenylphenol, a derivative of this compound, has shown it to possess both androgen agonist and anti-androgenic-like effects in rats. researchgate.net, nih.gov, jst.go.jp These effects were observed through the suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) production from GnRH-stimulated pituitary cells, and an increase in testosterone (B1683101) production from Leydig cells. researchgate.net, nih.gov, jst.go.jp This suggests that 4-nitro-3-phenylphenol may act as an androgen agonist by decreasing FSH and LH production in the pituitary, and as an anti-androgen by increasing testosterone production in Leydig cells. researchgate.net, nih.gov Another isomer, ortho-phenylphenol, has also been identified as a receptor-mediated antiandrogen. nih.gov

Estrogenic Activity of Derivatives

The estrogenic activity of phenylphenols is influenced by the position of the hydroxyl group. bibliotekanauki.pl While 4-phenylphenol (B51918) has been reported to possess the strongest estrogenic activity among different isomers, with activity comparable to that of bisphenol A (BPA), 3-hydroxyphenylphenol (this compound) has also shown estrogenic activity, activating estrogen receptors (ERs) at concentrations above 1 microM in reporter cell lines. dphen1.com, nih.gov The estrogenicity of phenylphenols increases in the order ortho- < meta- < para-phenylphenol. bibliotekanauki.pl Other studies have also listed 4-phenylphenol as displaying estrogenic activity. researchgate.net The presence of a 4-hydroxyl group in BPA derivatives has been highlighted as essential for their estrogenic activity, providing context for the structure-activity relationships observed in phenylphenols. oup.com Furthermore, 4-nitro-3-phenylphenol has also been reported to exhibit estrogenic action. nih.gov

Anti-proliferative Activity and Cancer Research Applications

Research into the biological activities of phenylphenols has extended to their potential anti-proliferative effects and applications in cancer research. While direct studies focusing solely on the anti-proliferative activity of this compound are limited in the provided information, related compounds and derivatives have shown activity in cancer cell lines. For instance, 4-nitro-3-phenylphenol has been observed to provoke the proliferation of MCF-7 breast cancer cells. researchgate.net, nih.gov Studies on propolis, a natural substance containing various phenolic compounds, have demonstrated anti-cancer activity, including anti-proliferative effects against different cancer cell lines. jcpjournal.org, noaa.gov Investigations into the toxicity of o-phenylphenol have included assessments of its potential carcinogenicity, although the International Agency for Research on Cancer (IARC) classifies it as Group 3, meaning it is not classifiable as to its carcinogenicity to humans. researchgate.net Other compounds, such as certain flavanoids and substances derived from edible mushrooms, have also shown anti-proliferative or cytotoxic effects on cancer cells, including MCF-7 breast cancer cells. uwc.ac.za, mdpi.com

Interaction with DNA and Molecular Docking Studies

The interaction of chemical compounds with DNA is a critical area of study in understanding their potential biological effects, including genotoxicity and therapeutic applications. Molecular docking studies are computational techniques used to predict the binding modes and affinities of small molecules with biological targets like DNA and proteins. While the provided search results discuss molecular docking studies and interactions with DNA and proteins, they primarily focus on compounds other than this compound. For example, molecular docking studies have been conducted on phenyl acetic acid derivatives to understand their interaction with DNA, revealing intercalation as a binding mode. researchgate.net Other studies have utilized molecular docking to investigate the interaction of different compounds, such as a hydroxyphenylprop-en-one derivative with bacterial proteins mdpi.com, nickel(II) complexes with DNA and proteins rsc.org, DNA minor groove binders with DNA ipinnovative.com, and apigenin (B1666066) derivatives with DNA nih.gov. Although BPA, a related compound, has been shown to bind DNA after metabolic activation noaa.gov, specific details regarding molecular docking studies or direct interaction of this compound with DNA or proteins were not explicitly found in the provided search results.

Applications and Derivatives in Advanced Materials and Other Fields

3-Phenylphenol in Polymer Chemistry and Additives

Phenylphenols, including this compound, are utilized in polymer chemistry, often as additives. These compounds can influence the properties of polymers. While specific detailed research findings on this compound's direct use as a polymer additive are less prominent in the search results compared to other phenylphenol isomers like 2-phenylphenol (B1666276) food-detektiv.de, the broader class of phenolic compounds is well-established in this area, particularly as antioxidants and stabilizers sumitomo-chem.co.jp. Polymer additives are crucial for maintaining or improving the properties of synthetic resins and rubbers during polymerization and usage sumitomo-chem.co.jp.

Role of this compound in Analytical Reagents and Sensors

This compound has demonstrated utility as a sensitive colorimetric reagent. It is specifically mentioned for its use in the analysis of uronic acid. scientificlabs.com In the field of sensors, phenylphenol isomers, including this compound, have been investigated for their electrochemical behavior and potential in the formation of polymer layers on electrodes for sensing applications. Electrochemical studies involving the anodic polymerization of phenylphenols in organic solvents like methyl isobutyl ketone have shown the deactivation of platinum electrodes, a process that was notably strong in the case of this compound. mdpi.com The analytical usefulness of poly(phenylphenols) prepared through electropolymerization has been estimated, suggesting their potential in sensing platforms. mdpi.com

Furthermore, this compound has been explored in the development of colorimetric detectors for ozone. A solid mixture containing this compound and 3-methyl-2-benzothiazolinone acetone (B3395972) azine was found to be a specific colorimetric detector for low concentrations of ozone in the air, producing a red-violet color. google.com While not as sensitive as detectors using 2-phenylphenol, the mixture with this compound still exhibited specificity to ozone over other atmospheric oxidizing agents like nitrogen dioxide, sulfur dioxide, bromine vapor, or iodine vapor. google.com

Advanced Derivatives of this compound in Medicinal Chemistry

Derivatives of this compound have garnered attention in medicinal chemistry, primarily due to the utility of the hydroxybiaryl scaffold.

Hydroxybiaryl Scaffolds in Drug Discovery

The hydroxybiaryl structure, present in this compound, serves as a valuable scaffold in the design and synthesis of various bioactive compounds. Biaryl scaffolds are common structural motifs in natural products and drug molecules researchgate.netrsc.org. The incorporation of hydroxybiaryl scaffolds into molecular structures can influence their interactions with biological targets, making them relevant in drug discovery projects researcher.lifelifechemicals.com. The concept of using scaffolds, including biaryl systems, is a standard approach in small-molecule drug discovery to generate, analyze, and compare core structures of bioactive compounds and analog series in the search for new active molecules lifechemicals.combiosolveit.de.

Modulators of Enzyme Activity (e.g., FAAH Inhibitors)

Derivatives of this compound have been investigated as modulators of enzyme activity, notably as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine enzyme responsible for the hydrolysis of signaling lipids like anandamide. Inhibiting FAAH can lead to elevated levels of these endocannabinoids, which has shown potential therapeutic benefits, including analgesic, anxiolytic, and antidepressant-like effects in rodent models nih.govucl.ac.bewikipedia.org.

Alkylcarbamic acid biphenyl-3-yl esters, a class of FAAH inhibitors, include compounds derived from this compound. For instance, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) is a compound with an IC₅₀ value of 63 nM for FAAH activity in rat brain membranes nih.govescholarship.org. Further structure-activity relationship (SAR) studies involving the introduction of substituents at the 3'-position of the biphenyl (B1667301) nucleus of URB524 have yielded potent FAAH inhibitors with potencies in the low nanomolar range nih.gov. These studies suggest that the O-biphenyl scaffold of these carbamate (B1207046) inhibitors can be accommodated within a lipophilic region of the FAAH substrate-binding site escholarship.org. The synthesis of these O-biphenyl-3-yl carbamates often involves the reaction of this compound or substituted this compound with isocyanates nih.govucl.ac.be.

Here is a table summarizing some research findings on this compound derivatives as FAAH inhibitors:

CompoundScaffold/Base StructureEnzyme TargetIC₅₀ (Rat Brain Membranes)Reference
Cyclohexylcarbamic acid biphenyl-3-yl ester (URB524)Biphenyl-3-yl esterFAAH63 nM nih.govescholarship.org
Substituted Biphenyl-3-yl esters (various)Biphenyl-3-yl esterFAAHLow nanomolar range nih.gov

Application in Material Science Research

This compound finds application in broader material science research. It is listed as a useful biochemical for proteomics research, indicating its potential use in studies involving proteins and their functions scbt.com. Additionally, the electrochemical behavior of this compound during anodic polymerization, as discussed in the context of sensors, is fundamentally a topic within material science, focusing on the formation and properties of polymer films on electrode surfaces mdpi.com. The exploration of poly(phenylphenols) for their analytical usefulness further highlights the connection to material science, where the properties of materials are tailored for specific applications mdpi.com. The general category of "Material Science" is also listed as a research area where compounds like this compound are relevant.

Computational and Theoretical Studies on 3 Phenylphenol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations can provide detailed information about the optimized geometry, electronic distribution, and energy levels of 3-phenylphenol. Studies on related substituted phenols have employed DFT to determine ground state geometry, vibrational frequencies, and NMR spectra, showing good agreement with experimental data. researchgate.nettandfonline.com DFT calculations can also be used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.nettandfonline.com For instance, the energy values of HOMO and LUMO can be calculated to understand bonding and anti-bonding interactions. researchgate.net The distribution of charge and related properties can be analyzed using molecular electrostatic potential (MEP). researchgate.net Natural Bonding Orbital (NBO) analysis can further illuminate inter- and intramolecular interactions. tandfonline.comresearchgate.netmdpi.com

In the context of related compounds like aluminum (III) bis(2-methyl-8-quninolinato)-4-phenylphenolate (BAlq), DFT calculations using methods like B3LYP have been used to optimize molecular geometries and study the electronic distribution of HOMO and LUMO energy states. nycu.edu.tw The localization of HOMO and LUMO orbitals on specific ligands, such as the 4-phenylphenol (B51918) moiety in BAlq, can be determined through partial density of states (PDOS) analysis. nycu.edu.tw This localization is significant as it can influence the material's electronic and optical properties. nycu.edu.tw

Quantitative Structure-Property Relationship (QSPR) Modeling of Phenols

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish mathematical relationships between the structural descriptors of compounds and their properties. This approach allows for the prediction of various physicochemical properties based solely on molecular structure. QSPR models have been developed for different properties of phenolic compounds.

For example, QSPR models have been explored for predicting the dielectric constant of phenol (B47542) compounds using multiple regression approaches with various parameters such as LogP, LUMO, HOMO, and dipole moment. repec.org These studies indicate that specific molecular descriptors play an important role in determining properties like dielectric constant. repec.org Another application of QSPR modeling in the context of phenols is the prediction of O-H bond dissociation energy (BDE). acs.org A QSPR model for O-H BDE in a set of 78 phenols, including substituted derivatives, was developed using multiple linear regression based on descriptors calculated from molecular structure. acs.org The results from such QSPR models can be comparable to or better than those obtained from DFT calculations or correlations with Hammett parameters for predicting certain properties. acs.org QSPR models have also been used to predict the boiling points of phenolic compounds by correlating boiling point values with molecular descriptors calculated from their structures. scispace.com

QSPR methods are widely used for the reliable quantitative prediction of various physico-chemical properties of organic compounds. nih.gov The core idea is that the properties of chemical compounds are determined by their structure. nih.gov

Molecular Dynamics Simulations for Interactions and Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the interactions, dynamics, and conformational changes of molecules. While specific MD simulations for this compound were not prominently found in the search results, MD simulations are commonly applied to study the interactions of molecules, including phenolic compounds, with other systems like proteins or membranes.

For instance, MD simulations have been used to analyze the interactions between ligands, such as hydroxytyrosol (B1673988) (a polyphenol), and proteins, revealing binding sites and the stability of complexes. ejbio.org These simulations can track the motion of a ligand's center of mass and analyze interactions like hydrogen bonds and pi-pi interactions within a binding site. ejbio.orgnih.gov MD simulations require the preparation of the molecular system, including parametrization and solvation, often using specific force fields and water models. ejbio.orgzib.demdpi.combonvinlab.org The simulations involve steps like energy minimization to optimize geometry and equilibration to stabilize temperature and pressure. zib.debonvinlab.org

In the broader context of molecular interactions, MD simulations are valuable for understanding how molecules like this compound might interact with biological targets or within different environments, providing dynamic information that static methods cannot capture.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, and the energetics associated with these arrangements. The energy landscape describes the potential energy of a molecule as a function of its conformation. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's behavior and reactivity.

While direct studies on the conformational analysis and energy landscape of this compound were not detailed in the search results, the principles of conformational analysis are well-established for molecules with rotatable bonds, such as substituted biphenyls or phenols. Conformational analysis helps in understanding the stability of different isomers by considering steric and through-space interactions of substituents. libretexts.org For molecules with single bonds, like the bond connecting the two phenyl rings in this compound, rotation around this bond leads to different conformers. The relative energies of these conformers determine the molecule's preferred shapes at a given temperature. Computational methods, including DFT, can be used to calculate the energies of different conformers and map the energy landscape by performing potential energy scans along dihedral angles. researchgate.net This allows for the identification of stable conformers (energy minima) and transition states (energy maxima) that connect them.

The concept of torsional strain, arising from the eclipsing of bonds, is fundamental in conformational analysis and contributes to the energy differences between conformers. Steric strain, due to repulsion between electron clouds of atoms or groups, also plays a significant role. Applying these principles computationally to this compound would involve exploring the rotations around the bond connecting the two phenyl rings and the C-O bond of the hydroxyl group to determine the low-energy conformers and the barriers to interconversion.

Predicting Reactivity and Selectivity via Computational Methods

Computational methods, including DFT and QSPR, are valuable tools for predicting the reactivity and selectivity of chemical compounds. By analyzing electronic structure, energy barriers, and reaction pathways, computational chemistry can provide insights into how a molecule will behave in a chemical reaction.

DFT calculations can be used to study transition states and calculate activation energies, which are key parameters for understanding reaction rates and selectivity. researchgate.net Frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors obtained from DFT can indicate the most reactive sites in a molecule and its propensity to act as an electrophile or nucleophile. researchgate.nettandfonline.com For example, MESP investigations can show the most reactive sites, such as oxygen atoms in substituted phenols. tandfonline.com

QSPR models can also be developed to predict reactivity-related properties, such as reaction rate constants or the outcome of specific reactions. nih.gov By correlating structural descriptors with experimental reactivity data, predictive models can be built to screen potential catalysts or reactants and understand the factors governing selectivity. researchgate.net Computational studies can help elucidate reaction mechanisms and identify key intermediates, such as reactive quinone methide intermediates formed during the oxidative coupling of phenols. vtt.fi Understanding these intermediates and their reactions with nucleophiles is crucial for controlling the regio- and stereoselectivity of such processes. vtt.fi

Comparative Studies with Isomers and Analogues of 3 Phenylphenol

Comparison with 2-Phenylphenol (B1666276) and 4-Phenylphenol (B51918) in Biological Activity

The biological activities of phenylphenol isomers, including fungistatic and potential endocrine-mediated effects, have been investigated. 2-Phenylphenol is widely recognized for its use as an agricultural fungicide, particularly in post-harvest treatments of fruits and vegetables, and as a general surface disinfectant. atamanchemicals.comwikipedia.orgresearchgate.net It is known to be highly toxic to some fungi, and its chlorinated derivatives have seen extensive use as antifungal agents for materials and crops. tandfonline.com

Studies comparing the fungistatic activity of phenylphenol derivatives against various fungi have indicated that the position and nature of substituents, including nitro and chloro groups, significantly influence their effectiveness. For instance, certain nitro- or chloro-substituted derivatives of 2-phenylphenol and chloro derivatives of 4-phenylphenol have shown high activity against Piricularia oryzae. tandfonline.com While 2-phenylphenol is noted for its toxicity to fungi, the comparative biological activity of 3-phenylphenol directly against a broad spectrum of organisms compared to its isomers is less extensively documented in the provided search results. However, the differing substitution patterns are understood to impact how these molecules interact with biological targets.

Furthermore, there is evidence suggesting that phenylphenol isomers may have endocrine-mediated effects. 2-Phenylphenol is listed as a potential endocrine disrupting chemical and has shown positive results in in vitro estrogen receptor (ER) and androgen receptor (AR) assays. industrialchemicals.gov.au 4-Phenylphenol is also identified as a potential endocrine disruptor. fishersci.dklookchem.com While the provided information highlights the endocrine activity of the ortho and para isomers, specific comparative data on the endocrine activity of this compound relative to these isomers is not detailed.

Comparative Analysis of Synthetic Routes for Phenylphenol Isomers

The synthesis of phenylphenol isomers can be achieved through various routes. A common method for obtaining 2-phenylphenol involves the condensation of cyclohexanone (B45756) followed by dehydrogenation of the resulting cyclohexenylcyclohexanone. atamanchemicals.comwikipedia.org Another method for recovering 2-phenylphenol, along with 4-phenylphenol, is from the distillation residue of phenol (B47542) production via sulfonation. lookchem.comchemicalbook.com This residue, containing a mixture of phenylphenols, undergoes vacuum distillation to obtain a mixed phenylphenol fraction. lookchem.comchemicalbook.com The separation of 2-phenylphenol and 4-phenylphenol from this mixture can be achieved based on their differing solubilities in solvents like trichlorethylene. lookchem.comchemicalbook.com 4-Phenylphenol can also be synthesized via Suzuki coupling of phenylboronic acid with 4-iodophenol. lookchem.comwikipedia.org

While the synthesis of 2-phenylphenol and 4-phenylphenol, including their separation from mixtures, is described, detailed comparative synthetic routes specifically highlighting the preparation of this compound alongside its isomers are not extensively provided in the search results. However, the general approach of isolating ortho and para isomers from a mixture obtained from phenol production suggests that the meta isomer (this compound) might also be present in such mixtures or synthesized through related methodologies, although specific details on its isolation or dedicated synthesis routes in comparison to the others are limited in the provided text.

Structural Activity Relationship (SAR) Studies across Phenylphenol Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. For phenolic compounds, including phenylphenols and their derivatives, SAR studies have explored the impact of substituent position and nature on various activities, such as toxicity and inhibitory effects. researchgate.netcsic.esnih.gov

In the context of toxicity, models based on parameters like log P and maximum superdelocalizability have been used to predict the toxicity of phenol derivatives. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have also been performed to understand the interactions of inhibitors with enzyme active sites. researchgate.net

Studies on the SAR of phenolics in reactions like the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have shown that the position of hydroxyl groups and the presence of other substituents influence whether the phenolic acts as a promoter or inhibitor. csic.es For instance, meta-diphenols, where hydroxyl groups are in a 1,3 arrangement, have shown carbonyl scavenging abilities, leading to different inhibitory effects compared to ortho- and para-diphenols (1,2 and 1,4 arrangements). csic.esnih.gov This highlights how the relative position of functional groups, analogous to the difference between this compound and its isomers, can dramatically alter reactivity and biological outcomes.

While direct SAR studies specifically comparing the activity of this compound to 2-phenylphenol and 4-phenylphenol across a wide range of biological targets are not explicitly detailed, the principles of SAR applied to related phenolic structures indicate that the position of the hydroxyl group in phenylphenols is crucial in determining their interactions and resulting biological activities. The differences in the ortho, meta, and para positions influence electronic distribution and steric factors, which are key determinants in SAR.

Impact of Substituent Effects on Reactivity and Properties

Substituent effects play a significant role in modifying the reactivity and physical properties of aromatic compounds like phenylphenols. The presence and position of substituents on the biphenyl (B1667301) rings can alter electron density, acidity, solubility, melting point, and reactivity towards various chemical reactions. ontosight.aiafit.edu

For phenols, electron-withdrawing groups (EWGs), particularly when para to the hydroxyl group, tend to increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. afit.edu Conversely, electron-donating groups (EDGs) tend to decrease acidity. afit.edu While this principle is well-established for simple phenols, its application to the phenylphenol system, where one substituent is a phenyl group and the other is a hydroxyl group, is more complex due to the extended pi system and the potential for conjugation effects depending on the relative orientation of the rings.

The position of the hydroxyl group in phenylphenols (at the ortho, meta, or para position) influences the electronic environment of the molecule. For example, the acidity (pKa) of the phenolic hydroxyl group is affected by the position of the phenyl substituent. Although specific pKa values for all three phenylphenol isomers and a detailed analysis of their relative acidities based on the phenyl substituent position are not provided, the general principles of substituent effects in phenols suggest that the para-substituted isomer (4-phenylphenol) might have a slightly different acidity compared to the ortho (2-phenylphenol) and meta (this compound) isomers due to resonance and inductive effects.

Furthermore, substituent effects influence reactivity in chemical transformations such as oxidation, reduction, and electrophilic aromatic substitution. The hydroxyl group in phenylphenols activates the aromatic ring towards electrophilic attack, and the position and nature of other substituents can direct the site of substitution and affect the reaction rate. For example, halogenated phenylphenol analogues can serve as intermediates in cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylphenol, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Two common routes include:

  • Suzuki-Miyaura Coupling : Reaction of m-bromophenol with phenylboronic acid using a palladium catalyst, achieving ~99% yield .
  • Ketone Reduction : Reduction of 5,6-dihydro-[1,1’-biphenyl]-3(4H)-one under hydrogenation conditions, yielding ~97% .
  • Key factors affecting yield include catalyst efficiency (e.g., Pd-based catalysts for Suzuki reactions), solvent polarity, and purification methods (e.g., column chromatography). Purity can be validated via GC analysis with reference standards .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 270 nm) provide high sensitivity. Validate using spiked recovery experiments (target: 90–110% recovery).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatize with BSTFA to enhance volatility. Calibrate against certified reference materials (e.g., NIST standards) .
  • Colorimetric Assays : Adapt the phenol-sulfuric acid method (typically for sugars) by optimizing wavelength and reaction time for phenolic hydroxyl groups, though cross-validation with chromatographic methods is advised .

Advanced Research Questions

Q. How can QSAR models and molecular docking elucidate structure-activity relationships in this compound derivatives?

  • Methodological Answer :

  • QSAR Workflow : Use descriptors like logP, molar refractivity, and steric parameters to correlate substituent effects (e.g., N-alkyl chain length) with bioactivity (e.g., FAAH inhibition). Employ multiple linear regression or machine learning (e.g., Random Forest) for model building .
  • Docking Studies : Dock this compound derivatives into enzyme active sites (e.g., FAAH) using AutoDock Vina. Compare binding energies of substituted analogs (e.g., cyclobutyl vs. n-octyl groups) to prioritize synthetic targets .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Conduct a PRISMA-guided literature review to identify studies, then apply meta-analysis (fixed/random effects models) to reconcile discrepancies. Stratify by assay type (e.g., in vitro vs. in vivo) and control for variables like solvent polarity and cell line specificity .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., OECD guidelines) with triplicate measurements. Use ANOVA to assess inter-laboratory variability .

Q. What strategies optimize the regioselective functionalization of this compound for tailored physicochemical properties?

  • Methodological Answer :

  • Steric Effects : Introduce bulky groups (e.g., adamantyl) at the 3′-position to hinder rotational freedom, altering solubility and crystallinity. Monitor via X-ray diffraction .
  • Electronic Effects : Attach electron-withdrawing groups (e.g., nitro) to the biphenyl moiety to modulate pKa and redox potential. Characterize using cyclic voltammetry .
  • Hybrid Approaches : Combine substituent effects (e.g., 3′-methoxy with 4′-fluoro) and assess synergies via factorial experimental design .

Data Presentation Guidelines

  • Tables : Include comparative synthesis yields, QSAR model statistics (R², RMSE), and bioactivity IC50 values.
  • Figures : Use molecular docking snapshots, chromatograms (HPLC/GC-MS), and meta-analysis forest plots.
  • Citations : Prioritize peer-reviewed journals over vendor catalogs; exclude non-academic sources (e.g., ) per requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.